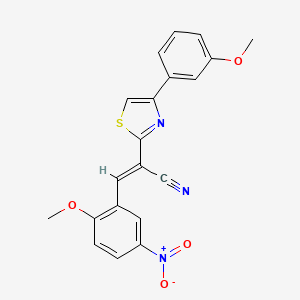

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile features an acrylonitrile backbone conjugated with a substituted thiazole ring and a methoxy-nitro-substituted phenyl group. The E-configuration is critical for its planar geometry, enabling π-conjugation across the acrylonitrile and aromatic systems.

Properties

IUPAC Name |

(E)-3-(2-methoxy-5-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-26-17-5-3-4-13(10-17)18-12-28-20(22-18)15(11-21)8-14-9-16(23(24)25)6-7-19(14)27-2/h3-10,12H,1-2H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHBKRFFNODFRP-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

Coupling reactions: The thiazole derivative can be coupled with a methoxy-substituted phenyl group using a palladium-catalyzed cross-coupling reaction.

Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a nitrophenyl-substituted aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methoxy groups would yield aldehyde or carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds with structural similarities to (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibit various biological activities, particularly in anticancer and antimicrobial domains.

- Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.61 μg/mL to 23.30 μM, indicating potent activity against tumor cells. The mechanism often involves apoptosis induction through interaction with proteins involved in survival pathways, such as Bcl-2.

- Antimicrobial Properties : The presence of nitro and methoxy groups enhances the biological activity of this compound against pathogenic microorganisms. Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial activity, making this compound a candidate for further exploration in drug development.

Chemical Research

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functionalities allow researchers to explore various chemical reactions, including:

- Oxidation : Methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : The nitro group can be reduced to an amine under suitable conditions.

- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

-

Study on Anticancer Properties :

- A study evaluated the efficacy of thiazole derivatives against human tumor cell lines, demonstrating significant growth inhibition rates.

- Mechanistic studies revealed interactions with cellular pathways leading to apoptosis.

-

Antimicrobial Activity Assessment :

- Research assessed the antimicrobial effectiveness of related compounds against various bacterial strains, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The target compound’s nitro (NO₂) and methoxy (OMe) groups create a push-pull electronic effect, enhancing charge transfer compared to analogues like the benzodioxole derivative (electron-rich) or the dichlorophenyl compound (electron-poor) .

- Heterocyclic Ring Variations: Thiazole rings (target compound) versus thiophene () or benzo[d]thiazole () alter conjugation and steric bulk.

- Hydrogen Bonding : The hydroxy group in ’s compound introduces H-bonding capability, absent in the target compound, which may improve solubility or target binding .

Crystallographic and Hydrogen-Bonding Analysis

- SHELX Software : Widely used for crystallographic refinement (). For example, ’s compound exhibits resonance-assisted hydrogen bonding (RAHB), stabilizing its conformation . The target compound’s nitro and methoxy groups may participate in similar intermolecular interactions.

- Graph Set Analysis : Hydrogen-bonding patterns () in analogues like the benzodioxole derivative could guide predictions about the target’s crystal packing .

Biological Activity

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of thiazole and acrylonitrile moieties, as well as methoxy and nitro substituents. Its molecular formula is , with a molecular weight of approximately 396.42 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5832-89-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the range of to , indicating potent activity against tumor cells .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies suggest that they interact with specific proteins involved in cell survival pathways, such as Bcl-2 . Molecular dynamics simulations have revealed that these interactions are primarily hydrophobic, with limited hydrogen bonding.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activities. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy . For example, derivatives similar to this compound have been reported to exhibit MIC values as low as against pathogens like Staphylococcus aureus .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Methoxy Groups : Electron-donating properties may increase lipophilicity and improve cellular uptake.

- Nitro Group : Influences electron distribution and may enhance interactions with biological targets.

Case Studies

- Antitumor Efficacy : A study focused on thiazole derivatives reported that certain modifications led to enhanced activity against human glioblastoma U251 cells and human melanoma WM793 cells, suggesting that the presence of methoxy substitutions is beneficial for activity .

- Antimicrobial Studies : Another investigation into thiazole-based compounds demonstrated significant antimicrobial effects against a range of pathogens, reinforcing the potential utility of this compound in treating infections .

Q & A

Q. What are the key synthetic strategies for (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile?

The synthesis involves multi-step organic reactions:

- Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under basic conditions (e.g., NaH in DMF) .

- Knoevenagel condensation : Coupling the thiazole intermediate with a nitro-substituted benzaldehyde derivative to form the acrylonitrile backbone. Temperature control (60–80°C) and anhydrous solvents (e.g., ethanol or acetonitrile) are critical for stereoselectivity toward the E-isomer .

- Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond angle and torsion measurements .

- NOESY NMR : Detect spatial proximity between protons on the thiazole and nitrophenyl groups to confirm the trans geometry .

- UV-Vis spectroscopy : Compare λmax with computational predictions (e.g., DFT) for electronic transitions characteristic of the E-isomer .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and purity .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >80% yield .

- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- Solvent optimization : Use DMF or THF for improved solubility of aromatic intermediates .

Q. How to resolve contradictions in reported biological activity data across studies?

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. nitro groups) and compare IC50 values against cancer cell lines (Table 1) .

- Standardized assays : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT assay) to minimize variability .

Q. Table 1: Comparative Antiproliferative Activity of Analogues

| Substituent Modifications | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| 2-Methoxy-5-nitrophenyl | 12.3 ± 1.5 | MCF-7 | |

| 3-Ethoxy-4-hydroxyphenyl | 8.7 ± 0.9 | HeLa | |

| 4-Chlorophenyl | 23.4 ± 2.1 | A549 |

Q. What mechanistic approaches elucidate the compound’s anticancer activity?

- Enzyme inhibition assays : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based kits .

- Apoptosis pathway analysis : Measure caspase-3/7 activation via luminescence assays in treated cells .

- Molecular docking : Simulate binding to Bcl-2 or tubulin using AutoDock Vina; validate with mutagenesis studies .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- DFT calculations : Predict electron-withdrawing effects of nitro groups on reactivity .

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., nitrile-thiazole interactions) using Schrödinger Suite .

- ADMET profiling : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Methodological Considerations for Data Contradictions

- Batch-to-batch variability : Characterize impurities via LC-MS and correlate with bioactivity .

- Stereochemical drift : Monitor isomerization under physiological conditions (pH 7.4, 37°C) using chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.